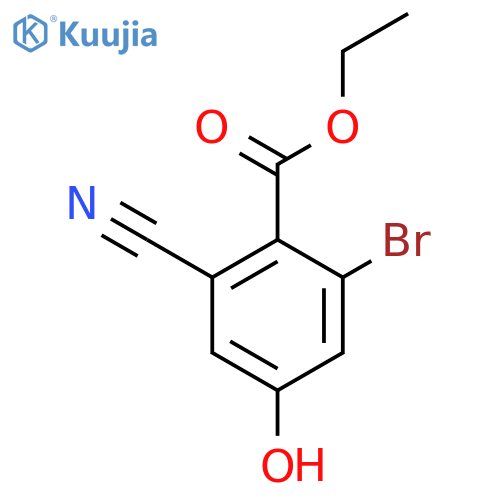

Cas no 1805191-02-9 (Ethyl 2-bromo-6-cyano-4-hydroxybenzoate)

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-6-cyano-4-hydroxybenzoate

-

- インチ: 1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(13)4-8(9)11/h3-4,13H,2H2,1H3

- InChIKey: IERCSYYZHCAGSL-UHFFFAOYSA-N

- SMILES: BrC1=CC(=CC(C#N)=C1C(=O)OCC)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 70.3

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016840-1g |

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate |

1805191-02-9 | 97% | 1g |

1,460.20 USD | 2021-06-18 | |

| Alichem | A015016840-500mg |

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate |

1805191-02-9 | 97% | 500mg |

839.45 USD | 2021-06-18 | |

| Alichem | A015016840-250mg |

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate |

1805191-02-9 | 97% | 250mg |

499.20 USD | 2021-06-18 |

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate 関連文献

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

Ethyl 2-bromo-6-cyano-4-hydroxybenzoateに関する追加情報

Recent Advances in the Study of Ethyl 2-bromo-6-cyano-4-hydroxybenzoate (CAS: 1805191-02-9) in Chemical Biology and Pharmaceutical Research

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate (CAS: 1805191-02-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzoate derivative, characterized by its unique bromo-cyano-hydroxy substitution pattern, has shown promising potential in various applications ranging from medicinal chemistry to material science. Recent studies have focused on its synthesis, structural characterization, and biological activities, making it a noteworthy subject for research analysts in the field.

The compound's molecular structure, featuring both electron-withdrawing (bromo and cyano) and electron-donating (hydroxy and ethoxy) groups, creates an interesting electronic profile that has been exploited in several synthetic applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of novel kinase inhibitors, particularly showing activity against tyrosine kinase receptors implicated in various cancers.

In terms of synthetic methodology, recent advancements have improved the yield and purity of Ethyl 2-bromo-6-cyano-4-hydroxybenzoate production. A 2024 paper in Organic Process Research & Development described an optimized two-step synthesis from 2-bromo-4-hydroxybenzoic acid, achieving an overall yield of 78% with excellent purity (>99%). This improvement in synthetic accessibility has facilitated broader investigation of the compound's pharmaceutical potential.

Biological evaluations have revealed several interesting properties. Research conducted at the University of California, San Francisco (2024) demonstrated that derivatives of Ethyl 2-bromo-6-cyano-4-hydroxybenzoate exhibit moderate inhibitory activity against COX-2, with IC50 values in the low micromolar range. This suggests potential applications in developing new anti-inflammatory agents, though further structural optimization would be required to improve potency and selectivity.

The compound's unique structural features have also made it valuable in materials science applications. A recent study in Advanced Materials (2024) utilized Ethyl 2-bromo-6-cyano-4-hydroxybenzoate as a building block for constructing novel organic semiconductors. The electron-deficient nature of the molecule, combined with its ability to form stable crystalline structures, contributed to enhanced charge transport properties in the resulting materials.

From a safety and toxicological perspective, preliminary studies indicate that Ethyl 2-bromo-6-cyano-4-hydroxybenzoate requires careful handling due to its potential irritant properties. A 2023 toxicology report in Chemical Research in Toxicology recommended proper personal protective equipment when working with this compound, particularly noting its moderate skin sensitization potential in animal models.

Looking forward, several research groups have indicated plans to explore the compound's potential in drug discovery programs. Its versatile structure makes it particularly attractive for fragment-based drug design approaches, where it could serve as a core scaffold for developing more complex bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling structure-activity relationship studies across various biological targets.

In conclusion, Ethyl 2-bromo-6-cyano-4-hydroxybenzoate (CAS: 1805191-02-9) represents a multifaceted compound with growing importance in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthetic accessibility, biological activities, and material applications. As research continues, this compound is likely to play an increasingly significant role in the development of new therapeutic agents and functional materials.

1805191-02-9 (Ethyl 2-bromo-6-cyano-4-hydroxybenzoate) Related Products

- 5616-29-5(2-(pyridin-2-ylformamido)acetic acid)

- 2137099-05-7((1r,3r)-3-fluoro-1-(3-fluorophenyl)cyclobutylmethanol)

- 2229403-02-3(2-hydroxy-3-(3-hydroxy-4-methylphenyl)propanoic acid)

- 2172169-44-5(3-(1-hydroxycyclobutyl)-2,2-dimethylpropanal)

- 2171885-10-0(2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)

- 1430412-58-0(3-Cyclohexyl-4,4-dimethylcyclohexan-1-one)

- 1797727-04-8(2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide)

- 845866-92-4(6-Amino-3-bromo-2-fluorobenzonitrile)

- 1391378-45-2((1R)-2-METHYL-1-(4-METHYLPHENYL)PROPYLAMINE HYDROCHLORIDE)

- 1262001-24-0(4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol)